7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-(2,4-DIMETHOXYPHENYL)-5-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a synthetic organic compound belonging to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2,4-DIMETHOXYPHENYL)-5-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids.
Substitution Reactions:
Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, triazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinally, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of “7-(2,4-DIMETHOXYPHENYL)-5-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class include 4H-[1,2,4]triazolo[4,3-a]pyrimidines and 4H-[1,2,4]triazolo[4,3-c]pyrimidines.
Dimethoxyphenyl Derivatives: Compounds like 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl derivatives.
Uniqueness
The uniqueness of “7-(2,4-DIMETHOXYPHENYL)-5-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific substitution pattern and the combination of the triazolopyrimidine core with dimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H22N4O4/c1-26-14-6-7-15(19(10-14)28-3)17-11-16(24-21-22-12-23-25(17)21)13-5-8-18(27-2)20(9-13)29-4/h5-12,17H,1-4H3,(H,22,23,24) |
InChI Key |
NGICMCNYWSKLTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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